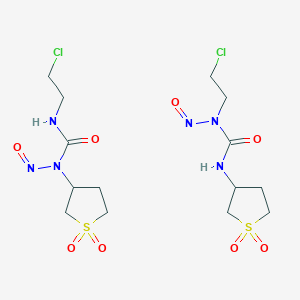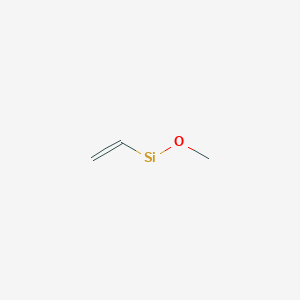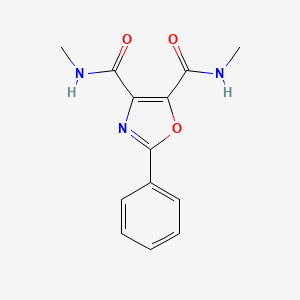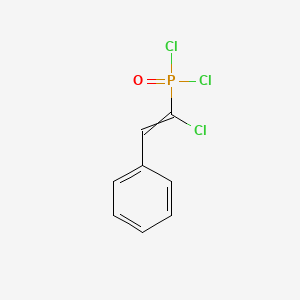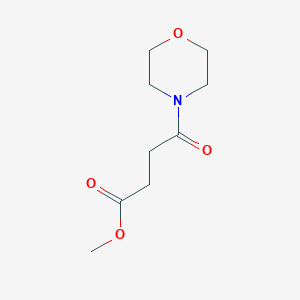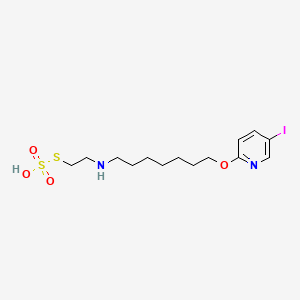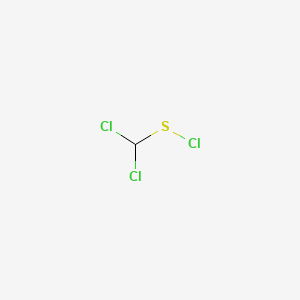
Dichloro(chlorosulfanyl)methane
Descripción general
Descripción
Dichloro(chlorosulfanyl)methane is an organosulfur compound with the chemical formula CCl2SCl It is characterized by the presence of two chlorine atoms and one chlorosulfanyl group attached to a central carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dichloro(chlorosulfanyl)methane can be synthesized through the chlorination of thiols or disulfides. One common method involves the use of N-chlorosuccinimide (NCS) as a chlorinating agent. The reaction typically takes place in a solvent such as dichloromethane, with hydrochloric acid acting as a catalyst . The process involves the slow direct chlorination of thiophenol by NCS, followed by a more rapid indirect process involving the generation of a disulfide and its subsequent cleavage by transient chlorine .
Industrial Production Methods
Industrial production of this compound often involves the direct chlorination of methane or monochloromethane with chlorine gas at high temperatures (400–500 °C) . This process generates a mixture of chlorinated methane derivatives, including dichloromethane, chloroform, carbon tetrachloride, and this compound .
Análisis De Reacciones Químicas
Types of Reactions
Dichloro(chlorosulfanyl)methane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfinyl and sulfonyl chlorides.
Reduction: Reduction reactions can convert it into less chlorinated sulfur compounds.
Substitution: It can participate in substitution reactions where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include N-chlorosuccinimide for chlorination, hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction . The reactions typically occur under controlled conditions to prevent over-chlorination or unwanted side reactions.
Major Products
The major products formed from these reactions include sulfenyl chlorides, sulfinyl chlorides, and sulfonyl chlorides, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Dichloro(chlorosulfanyl)methane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organosulfur compounds.
Biology: It serves as a reagent in biochemical studies involving sulfur-containing molecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism by which dichloro(chlorosulfanyl)methane exerts its effects involves the interaction of its chlorosulfanyl group with molecular targets. The compound can undergo singlet–triplet preactivation, leading to the formation of reactive intermediates that participate in various chemical reactions . These intermediates can interact with cellular components, leading to biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to dichloro(chlorosulfanyl)methane include:
Dichloromethane (CH2Cl2): A widely used solvent with similar chlorinated structure.
Chloroform (CHCl3): Another chlorinated methane derivative with different chemical properties.
Carbon Tetrachloride (CCl4): A fully chlorinated methane compound with distinct industrial applications.
Uniqueness
This compound is unique due to the presence of the chlorosulfanyl group, which imparts distinct reactivity and chemical behavior compared to other chlorinated methanes. This uniqueness makes it valuable in specific synthetic and industrial applications.
Propiedades
IUPAC Name |
dichloromethyl thiohypochlorite | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHCl3S/c2-1(3)5-4/h1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVQFSOFAGPEGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(SCl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHCl3S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10962322 | |
| Record name | Dichloro(chlorosulfanyl)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10962322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42172-24-7 | |
| Record name | NSC63036 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63036 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dichloro(chlorosulfanyl)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10962322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DICHLOROMETHANESULFENYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8V7NKC68U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-N-hydroxy-C-propan-2-ylcarbonimidoyl]-5-nonoxyphenol](/img/structure/B14657200.png)


